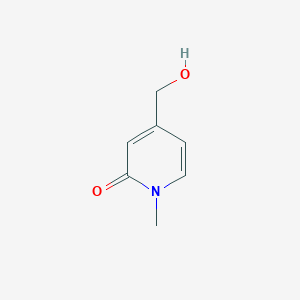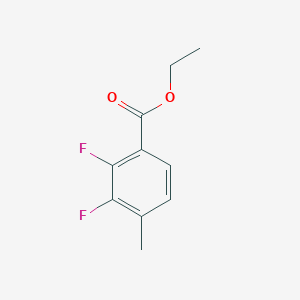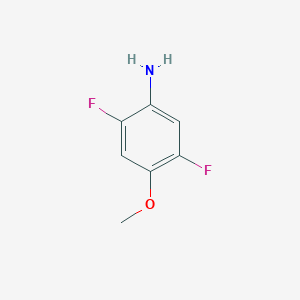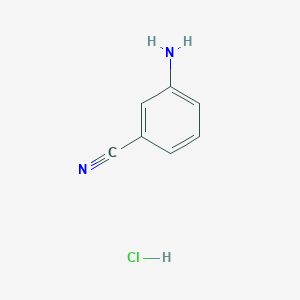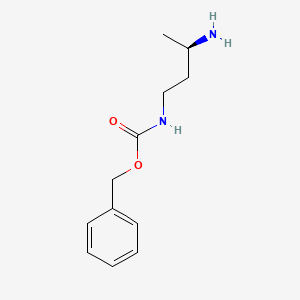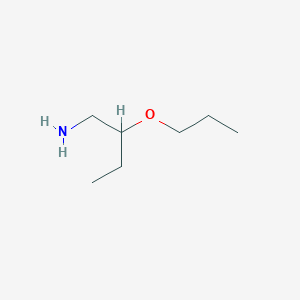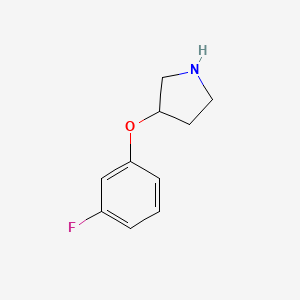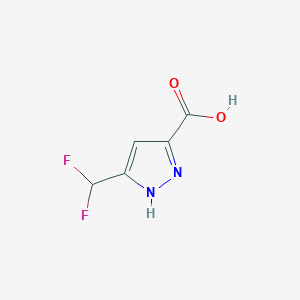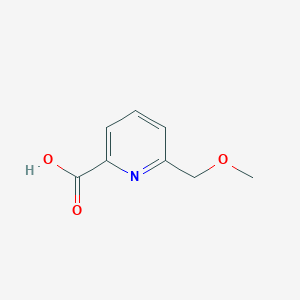
6-(Methoxymethyl)pyridine-2-carboxylic acid
Übersicht
Beschreibung
6-(Methoxymethyl)pyridine-2-carboxylic acid is a chemical compound with the CAS Number: 354517-76-3. It has a molecular weight of 167.16 . It’s a heterocyclic compound and is used as a building block in organic synthesis .
Molecular Structure Analysis
The molecular structure of 6-(Methoxymethyl)pyridine-2-carboxylic acid is represented by the formula C8H9NO3 . The InChI code for this compound is 1S/C8H9NO3/c1-12-5-6-3-2-4-7(9-6)8(10)11/h2-4H,5H2,1H3,(H,10,11) .Chemical Reactions Analysis
While specific chemical reactions involving 6-(Methoxymethyl)pyridine-2-carboxylic acid are not available, pyridine derivatives are known to participate in a variety of chemical reactions. For instance, they can act as ligands in metal complexes .Physical And Chemical Properties Analysis
6-(Methoxymethyl)pyridine-2-carboxylic acid is a solid compound . It’s slightly soluble in water .Wissenschaftliche Forschungsanwendungen
Synthesis and Complex Formation
6-(Methoxymethyl)pyridine-2-carboxylic acid serves as a precursor in the synthesis of optically pure 6-(4-alkyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine-2-carboxylates. These compounds are capable of forming stable complexes with Cu(II) ions, which are utilized as catalysts for addition reactions of terminal alkynes to imines, yielding substituted propargylamines with significant yields and enantiomeric excesses (Drabina et al., 2010).
Antimicrobial Activities and DNA Interactions
The derivative of pyridine-2-carboxylic acid, including its methoxymethyl variant, has shown substantial antimicrobial activity against both Gram-positive and Gram-negative bacteria. In-depth spectroscopic characterizations and Density Functional Theory (DFT) calculations reveal the influence of substituents on the compound's properties. Additionally, molecular docking simulations have highlighted its potential interactions with DNA, suggesting applications in the design of antimicrobial agents and gene targeting strategies (Tamer et al., 2018).
Novel Heterocyclic Compounds Synthesis
Utilizing 2-carboxy-6-methoxybenzofuran-3-acetic acid anhydride, which is structurally related to 6-(methoxymethyl)pyridine-2-carboxylic acid, researchers have synthesized novel polycyclic heteroaromatic compounds. These developments include the creation of compounds where the benzofuran ring is fused or linked to various heterocyclic frameworks, demonstrating the compound's versatility in organic synthesis (Patankar et al., 2008).
Luminescent Properties for Biological Imaging
Eu(III) and Tb(III) complexes with ligands derived from pyridine-2,6-dicarboxylic acid, a close relative of 6-(methoxymethyl)pyridine-2-carboxylic acid, have been synthesized and characterized. These complexes exhibit strong luminescence, with applications in cell imaging and potential uses in biological studies, highlighting the functional diversity of compounds derived from pyridine carboxylic acids (Xiao et al., 2011).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-(methoxymethyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-12-5-6-3-2-4-7(9-6)8(10)11/h2-4H,5H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDQUDJXZABWDHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC(=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90665309 | |
| Record name | 6-(Methoxymethyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90665309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Methoxymethyl)pyridine-2-carboxylic acid | |
CAS RN |
354517-76-3 | |
| Record name | 6-(Methoxymethyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90665309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![n-Methyl-1-[4-(1h-pyrazol-1-yl)phenyl]methanamine dihydrochloride](/img/structure/B1451485.png)
![3-{[(3-Nitrobenzyl)oxy]methyl}piperidine](/img/structure/B1451487.png)
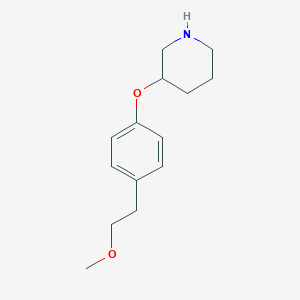
![3-[2-(3-Methylphenoxy)ethyl]piperidine](/img/structure/B1451492.png)
